![molecular formula C20H21Cl2N3O2S B6487075 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1216542-11-8](/img/structure/B6487075.png)
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
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Overview
Description
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C20H21Cl2N3O2S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.0731535 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride (CAS Number: 1216542-11-8) is a compound that has gained attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is C20H21Cl2N3O2S, with a molecular weight of approximately 438.4 g/mol. The structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C20H21Cl2N3O2S |
Molecular Weight | 438.4 g/mol |
CAS Number | 1216542-11-8 |
Research indicates that compounds containing benzothiazole derivatives often exhibit a range of biological activities due to their ability to interact with various biological targets. For instance, benzothiazole derivatives have been shown to act as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.
In vitro studies have demonstrated that certain structural modifications in benzothiazole compounds can enhance their selectivity and potency as BChE inhibitors. For example, compounds similar to this compound have been evaluated for their ability to inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity .
Neuroprotective Effects
Several studies have investigated the neuroprotective properties of benzothiazole derivatives against Aβ-induced toxicity in neuronal cell lines. For example, it was found that related compounds could significantly increase cell viability in SH-SY5Y neuroblastoma cells exposed to toxic levels of Aβ1-42. The protective effects were observed to be dose-dependent, indicating a potential therapeutic application for neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored extensively. Compounds structurally related to this compound have shown activity against various bacterial strains, including Gram-positive pathogens like Enterococcus faecalis. The development of new antibiotics targeting resistant strains is crucial, and these compounds represent promising candidates .
Case Studies
- Neuroprotection in SH-SY5Y Cells : In a study evaluating the protective effects against Aβ toxicity, compounds similar to this compound were tested at concentrations ranging from 5 µM to 10 µM. Results showed significant improvements in cell viability compared to untreated controls (e.g., cell viability increased from 63% in Aβ-treated groups to over 90% in compound-treated groups) .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, a series of benzothiazole derivatives were synthesized and tested against Enterococcus faecalis. One compound demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as a new therapeutic agent .
Scientific Research Applications
Molecular Formula
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antibacterial properties . They act by inhibiting key enzymes in bacterial cells, which disrupts essential cellular processes. For instance:
- Enzyme Inhibition : The compound has shown effectiveness against enzymes such as dihydroorotase and DNA gyrase, critical for bacterial DNA replication and synthesis .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of benzothiazole can possess anti-inflammatory and analgesic activities. The mechanism often involves the modulation of inflammatory pathways, leading to reduced pain and swelling .
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Benzothiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : By influencing cell cycle regulators, these compounds can halt the proliferation of cancer cells.
- Apoptosis Induction : Some studies indicate that these compounds may trigger programmed cell death in malignant cells .
Target Proteins
The biological activity of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is attributed to its interaction with several molecular targets:
- Dihydrofolate Reductase
- Aldose Reductase
These interactions are crucial for understanding the compound's pharmacodynamics and developing targeted therapies .
Synthetic Routes
The synthesis of this compound typically involves:
- Reaction of 6-chloro-1,3-benzothiazole with 4-acetylbenzoyl chloride .
- Use of a base such as triethylamine under reflux conditions in a solvent like dichloromethane.
- Purification through column chromatography to achieve high yield.
This method highlights the importance of optimizing reaction conditions for industrial scalability .
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S.ClH/c1-13(25)14-4-6-15(7-5-14)19(26)24(11-10-23(2)3)20-22-17-9-8-16(21)12-18(17)27-20;/h4-9,12H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVADZGMVWDXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.